molecular formula C8H9N3O B13431726 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

Cat. No.: B13431726
M. Wt: 163.18 g/mol
InChI Key: RCSYVWRQLOFQHV-UHFFFAOYSA-N
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Description

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a heterocyclic compound that features a unique structure combining a pyrano ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile typically involves multi-step reactions. One common method includes the annulation of the pyran ring followed by the formation of the pyrazole fragment. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and reducing the expression of proliferating cell nuclear antigen (PCNA) . This suggests that the compound may interfere with cell division and promote cell death in cancerous cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSYVWRQLOFQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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